molecular formula C₁₆H₂₉N₃O₃S B1140070 6-N-Biotinylaminohexanol CAS No. 106451-92-7

6-N-Biotinylaminohexanol

Cat. No.: B1140070
CAS No.: 106451-92-7
M. Wt: 343.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 6-N-Biotinylaminohexanol is the biotin (vitamin B7) metabolic pathway . Biotin is a crucial coenzyme for several carboxylases involved in the metabolism of fatty acids, amino acids, and glucose .

Mode of Action

This compound is a chemical reagent featuring a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . This allows the compound to interact with its targets and induce changes in their biochemical activity .

Biochemical Pathways

The compound affects the biotin metabolic pathway . Biotin is involved in the carboxylation of pyruvate to oxaloacetate in gluconeogenesis, acetyl-CoA carboxylation to malonyl-CoA in fatty acid synthesis, and propionyl-CoA carboxylation to methylmalonyl-CoA in amino acid metabolism .

Pharmacokinetics

Biotin is well-absorbed from the diet, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the biotin metabolic pathway . By modulating this pathway, the compound can potentially influence a wide range of physiological processes, including energy production, lipid metabolism, and amino acid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological context in which the compound is used .

Preparation Methods

The synthesis of 6-N-Biotinylaminohexanol involves the biotinylation of aminohexanol. The reaction typically starts with the activation of biotin, followed by its conjugation to aminohexanol under controlled conditions. The reaction conditions often include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-N-Biotinylaminohexanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-N-Biotinylaminohexanol is widely used in scientific research, particularly in:

Comparison with Similar Compounds

6-N-Biotinylaminohexanol is unique due to its specific structure, which combines a biotin moiety with a hexanol chain. Similar compounds include:

    Biotinylated Polyethylene Glycol (PEG): Used for similar biotin-streptavidin interactions but with different linker properties.

    Biotinylated Amino Acids: Such as biotinylated lysine, which also facilitates biotin-streptavidin interactions but with different chemical properties.

    Biotinylated Nucleotides: Used in molecular biology for labeling and detection purposes.

These compounds share the common feature of biotinylation but differ in their linker structures and specific applications.

Properties

IUPAC Name

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYJOAYBYFSDA-OWYJLGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.